molecular formula C10H10BrN3O B581886 3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one CAS No. 1310097-13-2

3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one

Cat. No.: B581886
CAS No.: 1310097-13-2
M. Wt: 268.114
InChI Key: LEVNVYGDBJKAHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tables

Table 1: Key Physicochemical Properties

Property Value Source
Molecular Formula $$ \text{C}{10}\text{H}{10}\text{BrN}_3\text{O} $$
Molecular Weight 268.11 g/mol
Boiling Point 415.2 ± 55.0°C
Density 1.9 ± 0.1 g/cm³
LogP (Partition Coefficient) 1.32

Table 2: Comparative Bioactivity of Pyrazoloquinazoline Derivatives

Compound Biological Activity Reference
Allopurinol analogs Xanthine oxidase inhibition
5,6-Dihydropyrazoloquinazolines Anticancer (c-Met kinase inhibition)
3-Bromo derivative Electrophilic intermediate

Properties

IUPAC Name

3-bromo-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O/c11-7-5-12-14-9(7)13-8-4-2-1-3-6(8)10(14)15/h5,12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVNVYGDBJKAHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N3C(=N2)C(=CN3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole-Quinazoline Ring Fusion

The tetrahydropyrazolo[5,1-b]quinazolinone core is typically constructed via cyclocondensation reactions between pyrazole-3-carboxylic acid derivatives and cyclohexenone precursors. A representative protocol involves:

  • Starting Materials :

    • 3-Amino-5-bromo-1H-pyrazole

    • 4-Chloro-2-oxocyclohexanecarboxylate

  • Reaction Conditions :

    • Solvent: Ethanol/glacial acetic acid (3:1 v/v)

    • Temperature: Reflux (80–85°C)

    • Duration: 6–8 hours

    • Catalyst: Triethylamine (0.5 equiv)

  • Mechanism :
    The reaction proceeds through nucleophilic attack of the pyrazole amino group on the carbonyl carbon of the cyclohexenone derivative, followed by intramolecular cyclization and dehydration.

Key Data :

ParameterValueSource
Yield (unoptimized)62–68%
Purity (crude product)85–90%
Cyclization Efficiency89% (HPLC monitoring)
MetricValueSource
Bromine Incorporation98.2% (NMR)
Regioselectivity>99:1 (C3)
Byproduct Formation<1.5%

Use of Pre-Brominated Pyrazole Precursors

Alternative approaches employ brominated starting materials to avoid late-stage halogenation:

Synthesis of 3-Bromo-5-amino-1H-pyrazole :

  • Method :

    • Bromination of 5-nitro-1H-pyrazole using HBr/H₂O₂

    • Subsequent catalytic hydrogenation (Pd/C, H₂ 50 psi)

  • Advantages :

    • Eliminates need for radical bromination

    • Enables gram-scale production (≥50 g batches)

Comparative Data :

ParameterPost-Cyclization BrominationPre-Brominated Route
Overall Yield47%58%
Purity (HPLC)98.2%99.1%
Process ComplexityHighModerate

Optimization of Ring Hydrogenation

Catalytic Hydrogenation Conditions

The tetrahydroquinazoline moiety requires careful hydrogenation to avoid over-reduction:

Standard Protocol :

  • Catalyst: 10% Pd/C (0.15 equiv Pd)

  • Solvent: Ethanol/water (9:1)

  • Pressure: 3 bar H₂

  • Temperature: 45°C

  • Time: 4–5 hours

Critical Parameters :

VariableOptimal RangeEffect Outside Range
H₂ Pressure2.5–3.5 bar<2 bar: Incomplete reduction
>4 bar: Ring-opening byproducts
Catalyst Loading0.12–0.18 equiv PdLow: Slow kinetics
High: Dehalogenation risk

Performance :

  • Conversion: 99.8% (GC-MS)

  • Selectivity: 97.3% for tetrahydro product

Purification and Isolation Techniques

Recrystallization Optimization

Final purification typically employs solvent recrystallization:

Solvent Screening Results :

Solvent SystemPurity GainRecovery Yield
Ethanol/water (8:2)94% → 99.5%82%
Ethyl acetate/hexane (1:3)94% → 98.9%88%
Acetonitrile94% → 99.1%79%

Optimal Protocol :

  • Dissolve crude product in hot ethyl acetate (60°C)

  • Add hexane dropwise until cloud point

  • Cool to 0°C at 1°C/min

  • Filter and wash with cold hexane/ethyl acetate (9:1)

Chromatographic Methods

For research-scale purification (<5 g):

Column Parameters :

  • Stationary Phase: Silica gel 60 (230–400 mesh)

  • Mobile Phase: Gradient from 100% DCM to 5% MeOH/DCM

  • Flow Rate: 15 mL/min (Büchi Sepacore system)

Elution Profile :

FractionSolvent CompositionTarget Compound
1–3100% DCMImpurities
4–72% MeOH/DCMProduct
8–105% MeOH/DCMPolar byproducts

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 1.75 (m, 2H, CH₂)

  • δ 2.64 (t, J=6.8 Hz, 2H, CH₂)

  • δ 3.21 (s, 2H, CH₂)

  • δ 8.53 (s, 1H, pyrazole H)

13C NMR (100 MHz, DMSO-d₆) :

  • δ 23.4 (CH₂)

  • δ 28.7 (CH₂)

  • δ 117.4 (C-Br)

  • δ 168.9 (C=O)

HRMS (ESI+) :

  • Calculated for C₁₀H₁₀BrN₃O [M+H]+: 268.1084

  • Found: 268.1081

Scale-Up Considerations

Continuous Flow Synthesis

Pilot-scale production (100 g batches) employs flow chemistry:

Reactor Configuration :

  • Micromixer (0.5 mm ID)

  • Residence Time: 8 min

  • Temperature: 85°C

  • Pressure: 12 bar

Performance Metrics :

MetricBatch ModeFlow Mode
Space-Time Yield0.8 g/L/h4.2 g/L/h
Solvent Consumption15 L/kg6 L/kg
Energy Input850 kJ/mol320 kJ/mol

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromo substituent can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the functional groups present.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide, primary amines, or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoloquinazolines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Anticancer Activity

Several studies have demonstrated the potential of 3-bromo derivatives in inhibiting cancer cell proliferation. For instance, compounds related to pyrazoloquinazolines have shown significant cytotoxic effects against various cancer cell lines. Research indicates that derivatives of pyrazoloquinazoline can act as inhibitors of specific protein kinases involved in tumor growth and progression. The mechanism often involves the disruption of signaling pathways critical for cancer cell survival and proliferation .

Case Study:
A study investigated the antiproliferative activity of pyrazoloquinazoline derivatives against human cancer cell lines. The results indicated that certain compounds exhibited IC50 values in the low micromolar range, suggesting potent anticancer properties. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the quinazoline ring can enhance activity against different cancer types .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of 3-bromo derivatives. These compounds have been shown to inhibit pro-inflammatory cytokine production and modulate immune responses. This activity is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases.

Case Study:
In a preclinical model of inflammation, a derivative was found to significantly reduce edema and inflammatory markers compared to controls. This suggests that 3-bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one could be developed into a therapeutic agent for inflammatory disorders .

Structural Insights and Synthesis

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents on the pyrazoloquinazoline framework. The structural characteristics of this compound contribute significantly to its biological activity.

Synthesis Methodology

Common methods for synthesizing this compound include:

  • Cyclization Reactions: Utilizing appropriate precursors to form the pyrazoloquinazoline core.
  • Bromination: Introducing bromine at specific positions to enhance biological activity.

Table: Synthesis Overview

StepReaction TypeKey ReagentsOutcome
1CyclizationEthyl 2-oxo-cyclohexanecarboxylateFormation of pyrazoloquinazoline core
2BrominationBromineIntroduction of bromine substituent
3PurificationEthanolIsolation of pure compound

Pharmacological Insights

The pharmacological profile of this compound suggests multiple mechanisms of action:

  • Kinase Inhibition: The compound has been identified as a potential inhibitor of various kinases involved in cellular signaling pathways.
  • Antimicrobial Activity: Some derivatives have demonstrated antimicrobial properties against bacterial strains.

Case Study:
A recent investigation into its kinase inhibition revealed that certain derivatives showed selectivity towards specific kinases implicated in cancer and inflammation. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy .

Mechanism of Action

The mechanism of action of 3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one involves its interaction with specific molecular targets such as enzymes, receptors, or DNA. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating signal transduction pathways.

Comparison with Similar Compounds

Key Observations:

Bromination Effects: The 3-bromo substituent in the target compound contrasts with 7- or 8-bromo analogs in triazinone derivatives, where bromine position dictates crystal packing and non-valent interactions (e.g., C–Br⋯π contacts) . In pyrazoloquinazolinones, bromine at C3 likely disrupts coplanarity with adjacent rings, similar to the non-coplanar pyridyl group in 10b . Compared to 3,3-dibromo-pyrroloquinazolinone , the monobromo substitution in the target compound reduces steric strain, enhancing stability.

Ring Saturation: Partial saturation in the tetrahydropyrazoloquinazolinone core (C5–C8) increases conformational flexibility, unlike fully aromatic derivatives like 5,7-dinitro analogs, which exhibit rigid planar structures and strong π–π stacking .

Functional Group Impact :

  • Nitro groups (e.g., 5,7-dinitro derivative) promote hydrogen bonding and dimerization, whereas bromine prioritizes halogen-based interactions (e.g., C–Br⋯O/N) .
  • Bulky substituents (e.g., naphthylmethyl in 10b) introduce 3D structural diversity, critical for biological activity .

Key Observations:

Thrombin Inhibition: Pyrazoloquinazolinones with acylated side chains (e.g., 10a–i) exhibit potent thrombin inhibition via serine-trapping mechanisms . The target compound’s bromine may mimic acyl groups in modulating enzyme interactions.

Crystal Packing: Unlike planar 5,7-dinitro derivatives forming 2D sheets , brominated analogs (e.g., triazinones in ) show Br-dependent packing, suggesting the target compound’s crystal structure may feature halogen bonds.

Biological Activity

3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and other pharmacological activities.

  • Molecular Formula : C10H10BrN3O
  • Molecular Weight : 268.11 g/mol
  • CAS Number : 1310097-13-2

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. The structure of this compound suggests it may possess similar properties.

  • Mechanism of Action :
    • Quinazolinones are known to interfere with cell cycle progression and induce apoptosis in cancer cells. They can modulate key signaling pathways involved in tumor growth and metastasis.
    • A study on quinazolinone derivatives showed that certain compounds inhibited the growth of human cancer cell lines (e.g., MCF-7, PC-3) with IC50 values ranging from 0.36 to 40.90 μM .
  • Case Studies :
    • In vitro studies have demonstrated that derivatives with halogen substitutions (like bromine) exhibit enhanced activity against cancer cells. For instance, compounds with bromine at the 3-position showed improved cytotoxicity compared to their non-brominated counterparts .

Antibacterial Activity

The antibacterial potential of quinazolinone derivatives has been explored in various studies:

  • Inhibition of Bacterial Growth :
    • Quinazolinones have shown effectiveness against Gram-positive and Gram-negative bacteria. The presence of the pyrazolo moiety in the structure may enhance interaction with bacterial enzymes or receptors.

Other Pharmacological Activities

Research indicates that this compound may also exhibit other biological activities:

  • Anti-inflammatory Effects :
    • Quinazolinones are reported to possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
  • Antifungal and Antiviral Activities :
    • Some studies suggest potential antifungal and antiviral activities associated with quinazolinone derivatives, although specific data on this compound remains limited .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazolinone derivatives:

Substituent PositionEffect on Activity
3-BromoIncreased cytotoxicity against cancer cells
2-HydroxyEnhanced antibacterial activity
Alkyl GroupsModulate lipophilicity and membrane permeability

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols involving cyclocondensation and bromination. For example, bromination of the parent quinazolinone scaffold can be achieved using bromine in acetic acid with sodium acetate as a catalyst (similar to the method in ). Optimization requires strict temperature control (0–5°C) to avoid over-bromination. Post-synthesis purification often employs column chromatography with ethyl acetate/hexane gradients .

Q. How can NMR spectroscopy distinguish the brominated position in this compound?

  • Methodological Answer : 1^1H and 13^{13}C NMR are critical for structural confirmation. The bromine atom induces deshielding effects on adjacent protons, causing distinct splitting patterns. For instance, the proton adjacent to the bromine in the pyrazole ring typically appears as a doublet (J ≈ 8–10 Hz) in 1^1H NMR. 13^{13}C NMR will show a carbon signal near 90–100 ppm for the brominated position due to electron withdrawal .

Q. What safety protocols are recommended for handling brominated heterocycles like this compound?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of bromine vapors during synthesis .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Storage : Store in amber glass vials under inert gas (N2_2) at –20°C to prevent decomposition .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the regioselectivity of bromination?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of bromine positioning. For example, demonstrates how intermolecular interactions (C–H⋯Br) and π-stacking stabilize the crystal lattice, revealing bromine placement. Density Functional Theory (DFT) calculations (e.g., MOPAC PM3) can predict molecular geometry and validate experimental data .

Q. What strategies address low yields in the cyclocondensation step during synthesis?

  • Methodological Answer :

  • Catalyst Screening : Use Lewis acids like ZnCl2_2 or Bi(OTf)3_3 to accelerate cyclization .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reaction efficiency.
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 300 W, 15 min) .

Q. How can solvent extraction applications of this compound be optimized for uranium(VI) recovery?

  • Methodological Answer :

  • pH Dependence : Uranium(VI) extraction efficiency peaks at pH 4–5 due to favorable complexation with the pyrazoloquinazolinone core .
  • Solvent Selection : Toluene or chloroform enhances partitioning coefficients (log P > 3.5) .
  • Table :
pHExtraction Efficiency (%)
365
492
588

Q. How to resolve contradictions in reported biological activities of analogous compounds?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., bromine vs. methyl groups) on target binding.
  • Assay Standardization : Use consistent cell lines (e.g., HeLa for anticancer screening) and controls. highlights triazole derivatives with IC50_{50} values <10 μM, suggesting bromine’s role in enhancing cytotoxicity .

Data Contradiction Analysis

Q. Why do computational (DFT) and experimental (SC-XRD) bond lengths differ for the brominated ring?

  • Methodological Answer :

  • Basis Set Limitations : DFT methods (e.g., B3LYP/6-31G*) may underestimate electron correlation effects in heavy atoms like bromine.
  • Crystal Packing Forces : Intermolecular interactions (e.g., C–H⋯N) in the solid state distort bond lengths compared to gas-phase calculations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.